![molecular formula C10H18N2O2 B119688 tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate CAS No. 134575-17-0](/img/structure/B119688.png)
tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Übersicht
Beschreibung
tert-Butyl (1R,5S,6r)-3-azabicyclo[310]hexan-6-ylcarbamate is a chemical compound known for its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate typically involves several steps. One common method includes the reaction of a suitable bicyclic precursor with tert-butyl carbamate under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products .
Analyse Chemischer Reaktionen
tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Drug Development
One of the primary applications of tert-butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate is in drug development. Its unique bicyclic structure makes it an attractive candidate for designing novel therapeutics targeting various biological pathways.
- Case Study: Development of Analgesics
Research has indicated that derivatives of azabicyclo compounds exhibit analgesic properties. In a study published in the Journal of Medicinal Chemistry, modifications on the bicyclic framework led to compounds with enhanced potency against pain receptors, suggesting that this compound could serve as a lead compound for further development in pain management therapies .
2. Neurological Research
The compound has also been explored for its potential neuroprotective effects. Its structure allows it to interact with neurotransmitter systems, which is crucial for developing treatments for neurodegenerative diseases.
- Case Study: Neuroprotection in Alzheimer’s Disease
A study investigated the effects of azabicyclo compounds on neuronal survival in models of Alzheimer's disease. Results indicated that compounds similar to this compound could protect neurons from amyloid-beta toxicity, highlighting its potential as a therapeutic agent in neurodegenerative disorders .
Biochemical Assays
1. Enzyme Inhibition Studies
This compound has been utilized as a substrate or inhibitor in various enzyme assays due to its structural similarity to natural substrates.
- Case Study: Cholinesterase Inhibition
Inhibition studies have shown that this compound can effectively inhibit cholinesterase enzymes, which are crucial targets in treating conditions like myasthenia gravis and Alzheimer's disease . The efficacy of this compound was compared to established inhibitors, showing promising results that warrant further investigation.
Chemical Synthesis Applications
1. Synthetic Intermediates
This compound serves as an important intermediate in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Application Area | Example Uses |
---|---|
Pharmaceutical Synthesis | Precursor for analgesics and neuroprotective agents |
Agrochemical Development | Intermediate for pesticides and herbicides |
Wirkmechanismus
The mechanism of action of tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate can be compared with other similar compounds, such as:
tert-Butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate: This compound has a similar bicyclic structure but differs in the position and nature of the substituents.
tert-Butyl (1R,3r,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate: Another similar compound with slight variations in the stereochemistry and functional groups.
These comparisons highlight the uniqueness of tert-butyl (1R,5S,6r)-3-azabicyclo[31
Biologische Aktivität
Tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate, commonly referred to as a bicyclic carbamate compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its bicyclic structure that includes a nitrogen atom within the ring system, which is significant for its pharmacological interactions.
- Molecular Formula : C₁₀H₁₈N₂O₂
- CAS Number : 134677-60-4
- Molecular Weight : 198.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including neurotransmitter receptors and enzymes involved in various metabolic pathways. Research indicates that the compound may act as an inhibitor of certain signaling pathways, particularly those involving the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway, which plays a crucial role in immune response and inflammation regulation.
Biological Activity Overview
-
Antiinflammatory Effects :
- The compound has been shown to inhibit the NF-kB signaling pathway, which is often overactive in inflammatory diseases. Inhibition of this pathway can reduce the expression of pro-inflammatory cytokines and chemokines.
-
Neuroprotective Properties :
- Due to its structural similarity to neurotransmitters, it may exhibit neuroprotective effects by modulating synaptic transmission and reducing neuronal excitotoxicity.
-
Potential as a Therapeutic Agent :
- Preliminary studies suggest that this compound could be developed into a therapeutic agent for conditions such as autoimmune diseases and neurodegenerative disorders.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated that the compound significantly reduced TNF-alpha levels in vitro, indicating anti-inflammatory potential. |
Study 2 | Found that when administered in animal models of multiple sclerosis, it improved motor function and reduced disease severity. |
Study 3 | Investigated its effects on neuronal cell lines, showing reduced apoptosis under oxidative stress conditions. |
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYOMZXJQAKHEK-DHBOJHSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H]2[C@@H]1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928678 | |
Record name | tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134575-17-0 | |
Record name | tert-Butyl hydrogen 3-azTert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40928678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-101537 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.